Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate
Overview
Description
Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate is a chemical compound with the molecular formula C11H18O4S4 and a molecular weight of 342.5 g/mol. This compound is known for its unique structural features, which include multiple sulfur atoms and ester functionalities. It is used in various scientific research applications due to its reactivity and potential utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate typically involves the reaction of appropriate thiol and ester precursors under controlled conditions. One common method includes the reaction of methyl 2-bromoacetate with a thiol derivative in the presence of a base to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The ester and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate involves its interaction with molecular targets through its reactive functional groups. The ester and thiol groups can form covalent bonds with nucleophiles, leading to various biochemical and chemical transformations. The pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromoacetate: A precursor used in the synthesis of Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate.
Methyl 2-chloroacetate: Another ester derivative with similar reactivity.
Ethyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate: A closely related compound with an ethyl group instead of a methyl group.
Properties
IUPAC Name |
methyl 2,2-bis(propan-2-yloxycarbothioylsulfanyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4S4/c1-6(2)14-10(16)18-9(8(12)13-5)19-11(17)15-7(3)4/h6-7,9H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDQSKWELBUIIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=S)SC(C(=O)OC)SC(=S)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494145 | |
Record name | Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80494145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64407-81-4 | |
Record name | Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80494145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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